2-[4-[2-Hydroxy-3-(morpholin-4-ylamino)propoxy]phenyl]acetamide
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Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Applications A study by Jayadevappa et al. (2012) synthesized a new class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides from hydroxyphenylacetic acid. These compounds were screened for antimicrobial activity against various fungal and bacterial strains, with some showing superior in vitro activity compared to standard drugs like clotrimazole and streptomycin (Jayadevappa et al., 2012).
Memory Enhancement and Acetylcholinesterase Inhibition Piplani et al. (2018) described the synthesis and biological evaluation of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential memory enhancers. These derivatives exhibited acetylcholinesterase-inhibiting activity and showed significant improvement in memory retention in vivo, suggesting their potential as therapeutic agents for memory enhancement (Piplani et al., 2018).
Antifungal Agents Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents against Candida and Aspergillus species. These compounds showed promising in vitro and in vivo antifungal activity, indicating their potential as antifungal therapeutics (Bardiot et al., 2015).
DNA and Protein Binding Studies Raj (2020) investigated novel paracetamol derivatives for their DNA-binding interactions and protein-binding interactions with BSA (bovine serum albumin), demonstrating their potential for therapeutic applications based on these interactions (Raj, 2020).
Future Directions
Mechanism of Action
Target of Action
It’s structurally similar to other compounds that interact with certain receptors or enzymes
Mode of Action
It’s likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . More detailed studies are required to elucidate the exact mode of action.
Biochemical Pathways
Given its structural similarity to other compounds, it might influence several pathways, leading to downstream effects . Further investigation is necessary to determine the exact pathways involved.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile . Further pharmacokinetic studies are needed to provide this information.
Result of Action
It’s likely that the compound induces changes at the molecular and cellular levels, which could potentially lead to observable physiological effects . More research is needed to elucidate these effects.
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action
Properties
IUPAC Name |
2-[4-[2-hydroxy-3-(morpholin-4-ylamino)propoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c16-15(20)9-12-1-3-14(4-2-12)22-11-13(19)10-17-18-5-7-21-8-6-18/h1-4,13,17,19H,5-11H2,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBBHRUQSXQQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NCC(COC2=CC=C(C=C2)CC(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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